3-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride
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Overview
Description
3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a bicyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create new building blocks, which can then be derivatized through various transformations . The reaction conditions often require specialized equipment, such as a mercury lamp, to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are still under exploration. The current synthetic routes are efficient but may require further optimization for large-scale production. The use of photochemistry in industrial settings poses challenges due to the need for specific equipment and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often require controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Scientific Research Applications
3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which 3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets through its rigid bicyclic structure. This interaction can modulate various pathways, depending on the specific application. The compound’s structure allows it to fit into specific binding sites, enhancing its efficacy in biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride: Similar in structure but lacks the methyl group at the 3-position.
4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride: Similar but with the methyl group at the 4-position.
Uniqueness
3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H12ClNO2 |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-4-5-2-7(3-5,8-4)6(9)10;/h4-5,8H,2-3H2,1H3,(H,9,10);1H |
InChI Key |
SHMLBSJSVWADPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C2)(N1)C(=O)O.Cl |
Origin of Product |
United States |
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